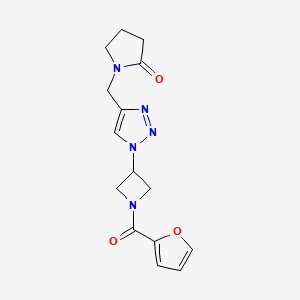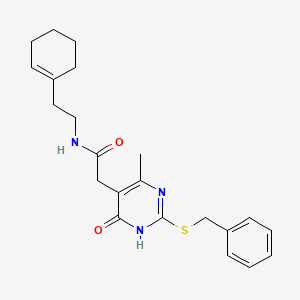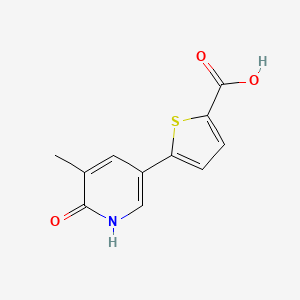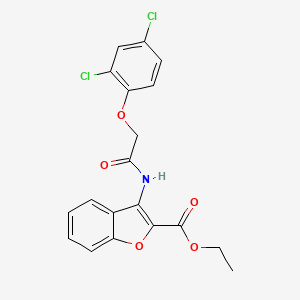![molecular formula C21H25NO3 B2884836 {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 1794982-25-4](/img/structure/B2884836.png)
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. It’s known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación
X-Ray Structures and Computational Studies
This compound has been characterized through various techniques such as FTIR, UV–Vis, and NMR spectroscopy, and its structure determined by X-ray diffraction. Computational studies using density functional theory (DFT) and TDDFT methods also contribute to understanding its properties, particularly in relation to cathinones, which are of interest in the field of chemistry and materials science (Nycz et al., 2011).
Biosynthesis from Renewable Carbon
The compound's relevance extends to the biosynthesis of green chemicals from renewable resources. It serves as a building block in polymer synthesis, illustrating its potential in sustainable materials science. This approach is especially significant in developing biotechnological processes that replace conventional chemistry and petrochemicals as carbon sources (Rohwerder & Müller, 2010).
Synthesis and Biological Activity Screening
The compound has been synthesized along with similar compounds, and their biological activities have been investigated. Studies on cytotoxicity, anti-inflammatory, and antibacterial activities contribute to understanding their potential medical applications, particularly in the context of prodrugs (Yancheva et al., 2015).
Application in Tissue Engineering Materials
Its relation to polyhydroxyalkanoates (PHA), particularly in the context of tissue engineering, is notable. PHAs are biodegradable and thermoprocessable polymers used in medical devices and tissue engineering. The compound's connection to this field highlights its potential in developing biocompatible materials for medical applications (Chen & Wu, 2005).
Anticonvulsant Activity
Research into esters based on the compound has shown potential anticonvulsant properties. This is particularly significant in the development of new pharmaceuticals for treating seizures (Nesterkina et al., 2022).
DNA Binding Interactions
Studies on amide derivatives of the compound have explored their interactions with DNA. This research is crucial for understanding the molecular mechanisms of these compounds and their potential applications in genetics and biochemistry (Arshad et al., 2017).
Propiedades
IUPAC Name |
[2-oxo-2-(3-propan-2-ylanilino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-19(16-9-6-5-7-10-16)21(24)25-14-20(23)22-18-12-8-11-17(13-18)15(2)3/h5-13,15,19H,4,14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEUIRIUMYKTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)



![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)

![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)
![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)
